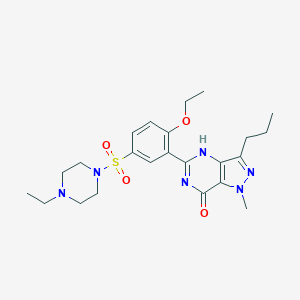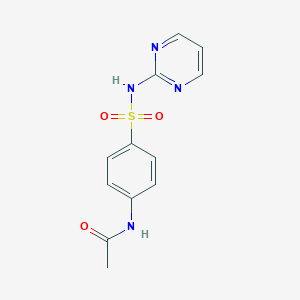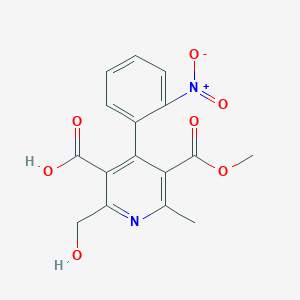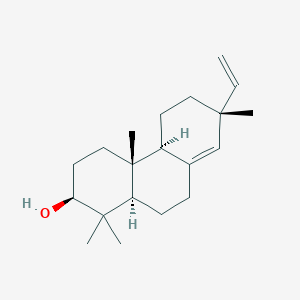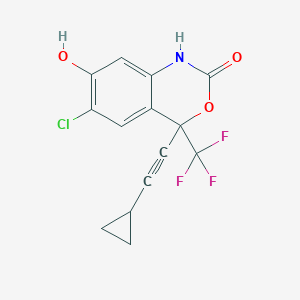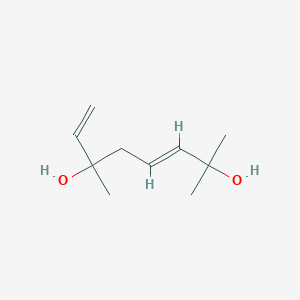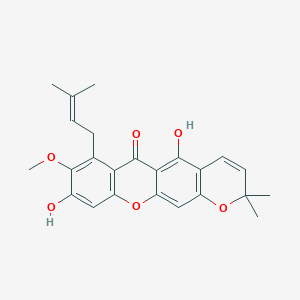
9-Hydroxycalabaxanthone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of xanthones, including derivatives like 9-Hydroxycalabaxanthone, often involves strategies that assemble the xanthone core followed by functionalization at specific positions. A common approach includes the Friedel–Crafts acylation followed by cyclization reactions. For example, the synthesis of 1,3,7-trihydroxyxanthone, a closely related compound, demonstrates the versatility of these methods in achieving specific hydroxylation patterns on the xanthone skeleton, offering insights into the synthetic accessibility of hydroxylated xanthones (Mondal, Puranik, & Argade, 2006).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a hydroxy group at the 9th position of the xanthone core, influencing its chemical behavior and biological activity. The planarity and aromaticity of the xanthone core contribute to its ability to interact with biological targets, such as DNA, through intercalative or groove-binding modes. Structural studies using 2D NMR techniques on related compounds help in elucidating the conformational preferences and electronic properties of hydroxycalabaxanthones (Caes & Jensen, 2008).
Applications De Recherche Scientifique
Propriétés anticancéreuses
La 9-Hydroxycalabaxanthone, ainsi que d'autres xanthones, a démontré des propriétés anticancéreuses . Elle a été évaluée pour la diminution de la prolifération cellulaire des cellules cancéreuses . Cela suggère que la this compound pourrait potentiellement être utilisée dans le traitement de divers types de cancer.
Propriétés antioxydantes
Les xanthones, y compris la this compound, ont démontré des propriétés antioxydantes . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages causés aux cellules par les radicaux libres, des molécules instables que le corps produit en réaction aux pressions environnementales et autres.
Propriétés antiprolifératives
La this compound a démontré des propriétés antiprolifératives . Cela signifie qu'elle peut inhiber la croissance et la division des cellules. Dans le contexte du traitement du cancer, cela pourrait être particulièrement utile car cela pourrait potentiellement ralentir la croissance des cellules cancéreuses.
Perturbation de la fonctionnalité du récepteur des androgènes
La recherche s'est concentrée sur la compréhension de la capacité des xanthones, y compris la this compound, à perturber le récepteur des androgènes dans les cellules cancéreuses de la prostate . Cela pourrait potentiellement conduire à de nouveaux traitements contre le cancer de la prostate.
Activité antimicrobienne
Le principal constituant α-mangostin, qui est un dérivé de xanthone comme la this compound, a été testé pour son potentiel antimicrobien contre divers microbes . Cela suggère que la this compound pourrait également avoir des propriétés antimicrobiennes potentielles.
Activité antiprotozoaire
L'extrait de dichlorométhane, qui comprend la this compound, a montré une activité contre P. falciparum (CI 50 2,7 µg/mL) et T. brucei (CI 50 0,5 µg/mL) . Cela suggère que la this compound pourrait potentiellement être utilisée dans le traitement des maladies causées par ces protozoaires.
Safety and Hazards
While specific safety and hazard information for 9-Hydroxycalabaxanthone is not detailed in the available literature, general safety measures for handling chemical substances should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
9-Hydroxycalabaxanthone, also known as Xanthone I, is a xanthone compound isolated from Garcinia mangostana Linn . Its primary targets are the 3D7 and K1 P. falciparum clones , which are sensitive and resistant to chloroquine, respectively . These clones are significant in the life cycle of the malaria parasite, making this compound an effective anti-malarial agent .
Mode of Action
This compound interacts with its targets by inhibiting their activities . It exhibits quorum-sensing inhibitory, anti-microbial, and anti-malarial activities . The compound’s interaction with the 3D7 and K1 P. falciparum clones results in their inhibition, thereby disrupting the life cycle of the malaria parasite .
Biochemical Pathways
falciparum clones . This inhibition likely affects downstream effects related to the parasite’s growth and development.
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed and distributed in the body . The compound’s bioavailability is likely influenced by its chemical structure and solubility .
Result of Action
The primary result of this compound’s action is the inhibition of the 3D7 and K1 P. falciparum clones . This inhibition disrupts the life cycle of the malaria parasite, thereby exhibiting anti-malarial activity . Additionally, the compound has quorum-sensing inhibitory and anti-microbial activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, and the temperature . .
Propriétés
IUPAC Name |
5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O6/c1-12(2)6-7-14-19-17(10-15(25)23(14)28-5)29-18-11-16-13(8-9-24(3,4)30-16)21(26)20(18)22(19)27/h6,8-11,25-26H,7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWHKELJHUFLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC(C=C4)(C)C)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318384 | |
| Record name | Xanthone I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9-Hydroxycalabaxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
35349-68-9 | |
| Record name | Xanthone I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35349-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthone I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Hydroxycalabaxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156 - 156 °C | |
| Record name | 9-Hydroxycalabaxanthone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031920 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main biological activities of 9-hydroxycalabaxanthone?
A1: this compound exhibits promising anti-cancer, anti-malarial, and enzyme inhibitory activities. It demonstrates cytotoxicity against various human cancer cell lines, including HT-29 colon cancer cells [, ], HeLa S3, Hep G2, MCF-7, and KB cells []. It also shows synergistic antimalarial interaction with artesunate against Plasmodium falciparum []. Additionally, it inhibits acetylcholinesterase (AChE) and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, a neurotransmitter [].
Q2: Is this compound found naturally? If so, where?
A2: Yes, this compound is a natural product found in several plant species, particularly those belonging to the genus Garcinia. It has been isolated from the stem bark of Garcinia mangostana (mangosteen) [], the bark of Cratoxylum cochinchinense [], and the seedcases of mangosteen [], among other sources [, , , , , , ].
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C18H16O5 and a molecular weight of 312.32 g/mol [].
Q4: How is this compound typically isolated and identified?
A4: this compound is typically isolated from plant materials using solvent extraction methods, followed by various chromatographic techniques, such as column chromatography, vacuum liquid chromatography, and thin-layer chromatography [, , ]. Identification and structural characterization are achieved through spectroscopic analyses, including NMR (1H and 13C), MS, UV-Vis, and IR spectroscopy [, , ].
Q5: Does this compound inhibit any specific enzymes related to cancer?
A5: Yes, research suggests that this compound can inhibit cyclin-dependent kinase 4 (CDK4) []. CDK4 plays a crucial role in cell cycle regulation, and its dysregulation is implicated in uncontrolled cell proliferation, a hallmark of cancer [, ].
Q6: Does this compound affect the androgen receptor?
A6: Research indicates that this compound, along with other xanthones from Garcinia mangostana, may have the ability to disrupt androgen receptor functionality in prostate cancer cells. This disruption was observed in both cell-free and cell-based assays [].
Q7: Does this compound interact with any drug-metabolizing enzymes?
A7: A study using rat models demonstrated that this compound, after oral administration of Garcinia mangostana extract, could be found in blood samples. This suggests potential interaction with drug-metabolizing enzymes in the liver []. Further research is needed to elucidate the specific interactions and their implications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B23471.png)


![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid](/img/structure/B23484.png)
